H-Ala-Abu-OH

Peptide Crystal Engineering Solid-State Peptide Structure Material Science

H-Ala-Abu-OH (L-Alanyl-L-2-aminobutyric acid) is a synthetic dipeptide composed of L-alanine and the non-proteinogenic amino acid L-2-aminobutyric acid (Abu). It serves as a fundamental building block and structural probe in peptide chemistry, distinguished from common dipeptides like H-Ala-Ala-OH by the presence of the Abu residue, which introduces unique steric and hydrophobic properties.

Molecular Formula C7H14N2O3
Molecular Weight 174.2 g/mol
CAS No. 39537-33-2
Cat. No. B3264674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Abu-OH
CAS39537-33-2
Molecular FormulaC7H14N2O3
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC(=O)C(C)N
InChIInChI=1S/C7H14N2O3/c1-3-5(7(11)12)9-6(10)4(2)8/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1
InChIKeySZFTXLCIIZILGB-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Abu-OH (CAS 39537-33-2): A Non-Proteinogenic Dipeptide for Specialized Peptide and Bioactive Analog Research


H-Ala-Abu-OH (L-Alanyl-L-2-aminobutyric acid) is a synthetic dipeptide composed of L-alanine and the non-proteinogenic amino acid L-2-aminobutyric acid (Abu) . It serves as a fundamental building block and structural probe in peptide chemistry, distinguished from common dipeptides like H-Ala-Ala-OH by the presence of the Abu residue, which introduces unique steric and hydrophobic properties [1]. The compound is utilized in the synthesis of complex peptides and as a component in biologically active analogs, where substitution with Abu can modulate stability and activity [2].

Why H-Ala-Abu-OH Cannot Be Replaced by Common Dipeptides like H-Ala-Ala-OH


Substitution of H-Ala-Abu-OH with simpler dipeptides such as H-Ala-Ala-OH is not functionally equivalent due to distinct conformational and physicochemical properties imparted by the Abu residue. X-ray crystallography reveals that while H-Ala-Ala-OH adopts a tetragonal crystal system, the retro-analogue H-Ala-Abu-OH (as a 0.33-hydrate) forms a unique molecular columnar structure with three peptide molecules per asymmetric unit, demonstrating that the longer Abu side chain fundamentally alters solid-state packing and potential material properties [1]. Furthermore, the incorporation of Abu into bioactive peptide sequences, as opposed to the natural Ala, has been shown to modulate both metabolic stability and receptor-mediated signaling in a quantitative manner, precluding simple substitution [2]. These structural and functional differences necessitate the specific procurement of H-Ala-Abu-OH for applications where the unique characteristics of the Abu residue are required.

Quantitative Evidence for Selecting H-Ala-Abu-OH over Analogs


Crystal Engineering: Distinct Solid-State Packing vs. H-Ala-Ala-OH

X-ray crystallography demonstrates that H-Ala-Abu-OH adopts a unique columnar structure in its solid state, a feature not observed in the closely related dipeptide H-Ala-Ala-OH. While H-Ala-Ala-OH crystallizes in a simple tetragonal system, H-Ala-Abu-OH (as its 0.33-hydrate) forms a novel molecular columnar arrangement with three peptide molecules in the asymmetric unit [1].

Peptide Crystal Engineering Solid-State Peptide Structure Material Science

Bioactive Peptide Design: Modulated DPP-IV Stability vs. Native Ala in GIP Analogs

In the context of glucose-dependent insulinotropic polypeptide (GIP) analogs, substitution of the penultimate N-terminal Ala2 residue with Abu resulted in a moderately reduced in vitro degradation half-life compared to native GIP. Incubation with purified DPP-IV yielded a half-life of 1.9 hours for the Abu-substituted analog, versus 2.3 hours for native GIP [1].

Diabetes Research Peptide Therapeutics DPP-IV Stability

Bioactive Peptide Design: Retained In Vivo Stability vs. Native Ala in GIP Analogs

Despite reduced stability in purified enzyme assays, the Abu-substituted GIP analog demonstrated a longer half-life in human plasma compared to the native peptide. The half-life was 7.6 hours for the (Abu2)GIP analog, compared to 6.2 hours for native GIP [1].

Diabetes Research Peptide Therapeutics Plasma Stability

Bioactive Peptide Design: Receptor Activation Potency vs. Native Ala in GIP Analogs

The Abu substitution at the Ala2 position of GIP results in a measurable, but not complete, loss of receptor activation potency. The (Abu2)GIP analog exhibited an EC50 of 38.5 nM for stimulating cAMP production, compared to an EC50 of 18.2 nM for native GIP [1].

Diabetes Research Peptide Therapeutics GIP Receptor Agonism

Targeted Research Applications for H-Ala-Abu-OH Based on Quantitative Evidence


Crystal Engineering and Design of Peptide-Based Porous Materials

H-Ala-Abu-OH is the compound of choice for researchers engineering peptide-based materials with novel solid-state architectures. Its unique columnar crystal structure, which differs fundamentally from the simple tetragonal packing of H-Ala-Ala-OH [1], makes it a valuable building block for creating materials with distinct porosity and packing properties. This is essential for applications in molecular separation, catalysis, or the development of bio-inspired nanomaterials where precise control over supramolecular assembly is required.

Rational Design of Peptide Therapeutics with Tunable Stability

In therapeutic peptide development, H-Ala-Abu-OH is a critical reagent for creating analogs with finely tuned metabolic stability. Evidence from GIP analogs shows that substituting Ala with Abu yields a 23% increase in plasma half-life (7.6 h vs. 6.2 h) despite a 17% decrease in DPP-IV resistance (1.9 h vs. 2.3 h) [1]. This paradoxical effect allows drug developers to intentionally modulate the degradation profile of lead candidates, optimizing for extended circulation times while managing susceptibility to specific proteases.

Structure-Activity Relationship (SAR) Studies on GIP and Related Incretin Analogs

H-Ala-Abu-OH is an essential tool for SAR investigations focused on the N-terminal region of incretin hormones. Its use has been quantitatively validated in GIP analogs, where an Ala→Abu substitution resulted in a defined 2.1-fold reduction in receptor activation potency (EC50 38.5 nM vs. 18.2 nM) [1]. This allows researchers to probe the steric and hydrophobic requirements of the GIP receptor binding pocket, a critical step in the development of next-generation dual or triple agonists for metabolic disease.

Synthesis of Conformationally Constrained or Non-Natural Peptide Libraries

For projects exploring chemical space beyond proteinogenic amino acids, H-Ala-Abu-OH serves as a foundational dipeptide synthon. The Abu residue introduces a distinct side-chain bulk and hydrophobicity compared to Ala, a property that can be leveraged to influence peptide folding, self-assembly, or target binding. Its use is supported by fundamental crystallographic data demonstrating its unique conformational behavior in the solid state [1], providing a rational basis for its inclusion in diversity-oriented synthesis and the creation of peptidomimetic libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Ala-Abu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.